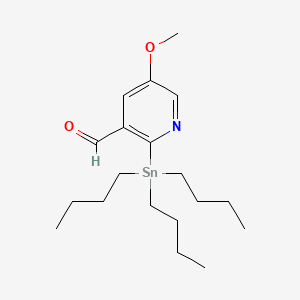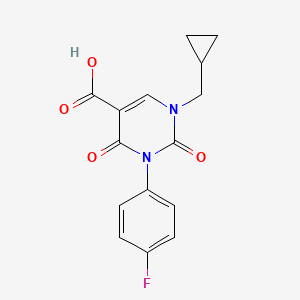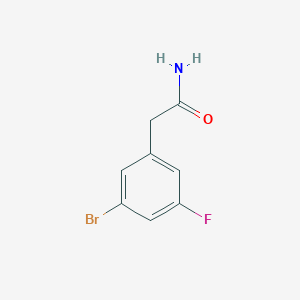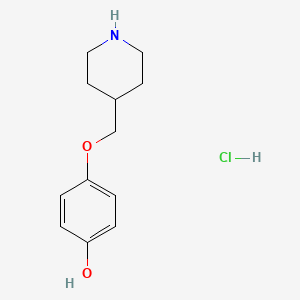
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to an acetamide group with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Bromination and Fluorination: Starting with a phenyl ring, bromination followed by fluorination can introduce the desired substituents.
Acetylation: The bromo-fluoro phenyl compound can then undergo acetylation to form the acetamide group.
Methylation: Finally, methylation introduces the methyl group to complete the synthesis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:
Large-scale bromination and fluorination reactions: using appropriate reagents and catalysts.
Automated acetylation and methylation processes: to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 2-(3-Bromo-5-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenyl ring to produce corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can reduce the acetamide group to an amine.
Substitution: Substitution reactions can replace the bromo or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: 2-(3-Bromo-5-fluorophenyl)acetic acid or 2-(3-Bromo-5-fluorophenyl)acetone.
Reduction: 2-(3-Bromo-5-fluorophenyl)-N-methylamine.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
科学研究应用
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of advanced materials and polymers.
作用机制
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Influencing signal transduction pathways to alter cellular functions.
相似化合物的比较
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is compared with similar compounds such as:
2-(3-Chloro-5-fluorophenyl)-N-methylacetamide: Similar structure but with a chlorine substituent instead of bromine.
2-(3-Bromo-4-fluorophenyl)-N-methylacetamide: Similar structure but with a different position of the fluoro substituent.
2-(3-Bromo-5-methylphenyl)-N-methylacetamide: Similar structure but with a methyl group instead of a fluoro group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
属性
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGMQMZHAYQRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
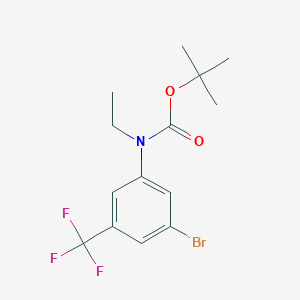
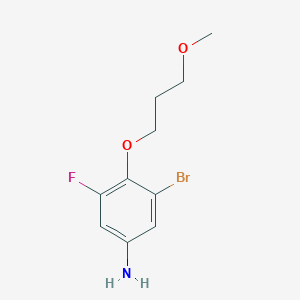
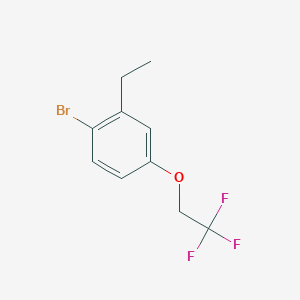
![[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126670.png)
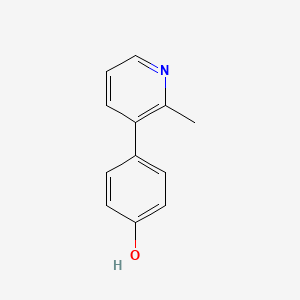
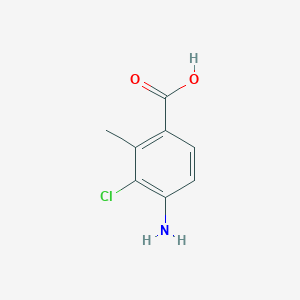
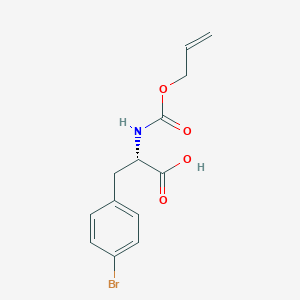
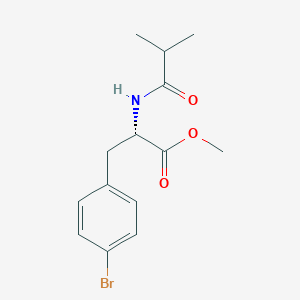
![[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8126726.png)
